beta-Farnesene

Vue d'ensemble

Description

Trans-beta-farnesene is a beta-farnesene in which the double bond at position 6-7 has E configuration. It is the major or sole alarm pheromone in most species of aphid. It has a role as an alarm pheromone and a metabolite.

β-farnesene is a natural product found in Nepeta nepetella, Eupatorium capillifolium, and other organisms with data available.

Activité Biologique

β-Farnesene, a sesquiterpene hydrocarbon, is recognized for its diverse biological activities and applications across various fields, including agriculture, pharmaceuticals, and cosmetics. It is particularly noted for its role as an insect pheromone and its potential in bioenergy production. This article delves into the biological activity of β-farnesene, highlighting its production mechanisms, ecological interactions, and therapeutic potentials based on recent research findings.

Production Mechanisms

Recent studies have focused on enhancing the production of β-farnesene through metabolic engineering techniques. For instance, research utilizing engineered Yarrowia lipolytica demonstrated significant increases in β-farnesene yields by optimizing the mevalonate (MVA) pathway. The study reported a titer increase from 245 mg/L to 439 mg/L through strategic gene overexpression .

Table 1: β-Farnesene Production Yields

| Strain | β-Farnesene Titer (mg/L) | Gene Modifications |

|---|---|---|

| FY02 | 245 | None |

| FY03 | 377 | Overexpression of MVA genes |

| FY12 | 439 | tHMGR + nadh-HMGR |

This table summarizes the production yields achieved through various genetic modifications in Yarrowia lipolytica.

Ecological Role

β-Farnesene serves as a crucial chemical cue in ecological interactions, particularly in plant-aphid-predator dynamics. It acts as an alarm pheromone for aphids, alerting their natural enemies to their presence. A study highlighted that (E)-β-farnesene significantly influences the behavior of predators like Eupeodes species, enhancing their ability to locate aphid populations .

Therapeutic Applications

The potential therapeutic applications of β-farnesene are being explored extensively. It has shown promise in agricultural pest management as an insecticide synergist. Research indicates that (E)-β-farnesene can enhance the efficacy of conventional insecticides against pests such as cabbage aphids, improving control measures without increasing chemical use .

Moreover, studies on its antimicrobial properties reveal that β-farnesene exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus. This suggests its potential use in developing anti-virulence therapies that target bacterial pathogenicity without promoting resistance .

Case Studies

- Metabolic Engineering for Enhanced Yield : A study conducted by Zhang et al. (2023) utilized a combination of amino acid supplementation and targeted gene editing to achieve a maximum β-farnesene yield of 1129.5 mg/L during fermentation. The addition of specific amino acids like valine and uracil was noted to significantly enhance production levels compared to controls .

- Insecticidal Activity : Research published in December 2024 reported new analogues of (E)-β-farnesene with improved insecticidal activity against aphids. These analogues were designed to bind more effectively to aphid odorant-binding proteins, suggesting a pathway for developing more effective pest management solutions .

Conclusions

β-Farnesene is a compound with significant biological activity that spans ecological interactions and therapeutic applications. Its production can be optimized through metabolic engineering, leading to increased yields for agricultural and pharmaceutical uses. The ongoing research into its role as an insect pheromone and its antimicrobial properties underscores its potential as a valuable resource in sustainable agriculture and medicine.

Applications De Recherche Scientifique

Agricultural Applications

Pest Management

Beta-farnesene serves as an alarm pheromone in aphids, triggering evasive behavior in response to predators. Research indicates that transgenic plants expressing the (E)-beta-farnesene synthase gene can influence aphid behavior, thereby enhancing plant resistance to these pests . This application is particularly valuable in integrated pest management strategies.

Attractant for Insect Traps

Studies have shown that this compound can attract specific pest species such as Bactrocera cucurbitae (melon fly) and Ceratitis capitata (Mediterranean fruit fly). The compound's effectiveness as a lure in traps enhances monitoring and control efforts in agriculture .

Cosmetic Industry

This compound is utilized in the formulation of fragrances and personal care products due to its pleasant scent profile. Its incorporation into cosmetic products not only enhances fragrance but also provides potential skin benefits owing to its natural origin and properties .

Pharmaceutical Applications

In pharmaceuticals, this compound's anti-inflammatory and antimicrobial properties are being explored. Its role as a precursor in the synthesis of bioactive compounds offers opportunities for developing new therapeutic agents .

Bioenergy Production

This compound is considered a promising biofuel candidate due to its high energy content and renewable nature. Research focuses on optimizing fermentation processes using engineered microorganisms to produce this compound from lignocellulosic biomass, showcasing its potential as a sustainable energy source .

Industrial Applications

Biofene® Production

Amyris has developed Biofene®, a sustainable product derived from this compound, which serves as a precursor for various specialty chemicals. These include adhesives, surfactants, and polymers, demonstrating the compound's versatility in industrial applications .

Case Study 1: Enhanced Production via Metabolic Engineering

A study reported significant advancements in this compound production using Yarrowia lipolytica, achieving titers of up to 7.38 g/L from lignocellulosic hydrolysates through metabolic engineering techniques. This process involved optimizing gene expression related to the mevalonate pathway, crucial for terpenoid synthesis .

Case Study 2: Impact on Aphid Behavior

Research on transgenic plants expressing the (E)-beta-farnesene synthase gene demonstrated altered aphid behavior, leading to reduced infestation rates. This finding underscores the potential of this compound in developing pest-resistant crop varieties .

Case Study 3: Biofuel Development

Innovative fermentation strategies have been employed to convert agricultural waste into this compound, positioning it as a viable biofuel alternative. The study highlighted the efficiency of engineered strains in maximizing yield while minimizing environmental impact .

Propriétés

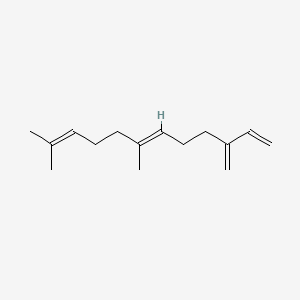

IUPAC Name |

(6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNRRGGBADWTMC-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=C)C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1207091-65-3 | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207091-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9047049 | |

| Record name | trans-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18794-84-8, 77129-48-7 | |

| Record name | β-Farnesene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Farnesene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-Dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077129487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-7,11-dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,11-dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-FARNESENE, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5STW643HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-beta-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.